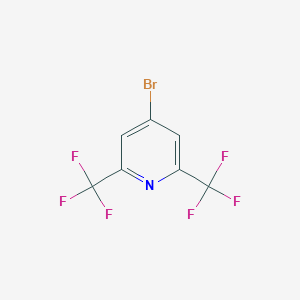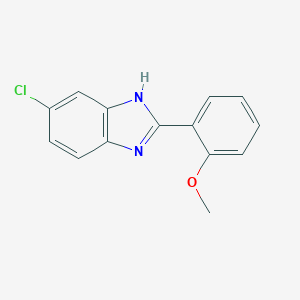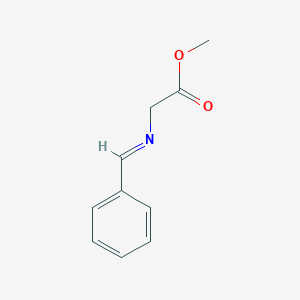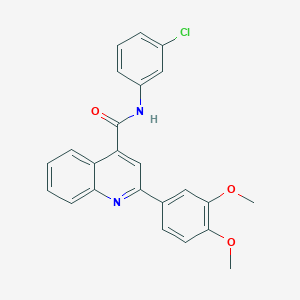
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQ1 belongs to the family of quinoline carboxamides, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide's interaction with these pathways leads to the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of cellular stress responses.
生化学的および生理学的効果
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide inhibits the activity of various enzymes, including topoisomerase II and HDAC, which are involved in DNA replication and repair. N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. In vivo studies have shown that N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution. N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide's toxicity profile is also favorable, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide's well-defined chemical structure also allows for precise characterization and analysis. However, N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide's high cost and limited availability can be a limitation for lab experiments, especially for large-scale studies. Additionally, N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide's specificity and selectivity for certain targets may vary depending on the experimental conditions, which can affect the interpretation of results.
将来の方向性
There are several future directions for N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide research, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent derivatives. N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide's potential applications in combination therapy and drug delivery systems also warrant further investigation. Additionally, more studies are needed to evaluate N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide's safety and efficacy in clinical trials, especially for cancer and neurodegenerative diseases.
合成法
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can be synthesized using a multistep process involving the reaction of 3-chloroaniline with 3,4-dimethoxybenzaldehyde, followed by the condensation of the resulting product with 2-aminoquinoline and carboxylic acid. The final product is obtained through purification and isolation using chromatography techniques. The purity and yield of N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reagent ratios.
科学的研究の応用
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer and neurodegenerative diseases. In cancer research, N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide's anticancer activity is attributed to its ability to induce apoptosis, inhibit angiogenesis, and modulate cell cycle progression. In neurodegenerative disease research, N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide has been shown to protect neurons from oxidative stress and reduce inflammation, thereby improving cognitive function and memory.
特性
CAS番号 |
6106-42-9 |
|---|---|
製品名 |
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
分子式 |
C24H19ClN2O3 |
分子量 |
418.9 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-22-11-10-15(12-23(22)30-2)21-14-19(18-8-3-4-9-20(18)27-21)24(28)26-17-7-5-6-16(25)13-17/h3-14H,1-2H3,(H,26,28) |
InChIキー |
QFJFHLQIJOZMLD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)



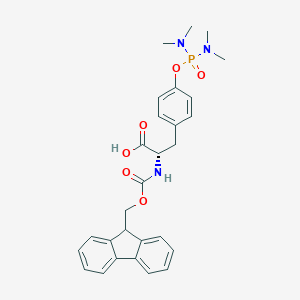
![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)

